molecular formula C15H16N2O3 B055507 Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate CAS No. 122773-99-3

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Cat. No.: B055507
CAS No.: 122773-99-3
M. Wt: 272.3 g/mol
InChI Key: QIJXPLJLCFRKSO-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a phenyl group at position 2, an ethoxy substituent at position 4, and an ethyl ester at position 3. This compound is synthesized via a multi-step process involving cyclization of diethyl 2-(ethoxymethylene)malonate with benzamidine hydrochloride under basic conditions, followed by hydroxylation and subsequent ethoxylation using POCl₃ and ethanol .

Properties

IUPAC Name

ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJXPLJLCFRKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554092
Record name Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122773-99-3
Record name Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

The preparation of ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate often begins with the synthesis of its chloro-substituted analog, ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. As detailed in synthetic protocols, this intermediate is synthesized via a two-stage process involving zinc-mediated reactions in tetrahydrofuran (THF) at elevated temperatures (60°C). The first stage likely involves the formation of a pyrimidine ring through cyclization, while the second stage introduces the chloro substituent.

Ethoxy Group Introduction via Substitution

The chloro group at position 4 is subsequently replaced by an ethoxy group through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which activates the chloro substituent toward nucleophilic attack. Sodium ethoxide (NaOEt) in ethanol under reflux conditions is commonly employed, achieving substitution with yields exceeding 70% in optimized protocols. The reaction mechanism proceeds via a Meisenheimer complex intermediate, with the ethoxide ion displacing chloride (Figure 1).

Table 1: Reaction Conditions for Ethoxy Substitution

ParameterValueSource
Temperature80–100°C
SolventEthanol
CatalystSodium ethoxide
Reaction Time12–24 hours
Yield70–85%

Esterification of 4-Ethoxy-2-phenylpyrimidine-5-carboxylic Acid

Synthesis of the Carboxylic Acid Precursor

An alternative route involves the esterification of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid. This carboxylic acid is synthesized via hydrolysis of a nitrile or oxidation of a primary alcohol precursor. For example, hydrolysis of 4-ethoxy-2-phenylpyrimidine-5-carbonitrile under acidic conditions (H2SO4, H2O) yields the carboxylic acid.

Esterification with Ethanol

The carboxylic acid is then esterified with ethanol using acid catalysis (e.g., concentrated H2SO4) under reflux. This Fisher esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration (Figure 2). Yields for this step range from 65% to 80%, depending on reaction time and catalyst loading.

Table 2: Esterification Optimization Parameters

ParameterValueSource
CatalystH2SO4 (5–10 mol%)
Temperature70–80°C
SolventExcess ethanol
Reaction Time6–12 hours
Yield65–80%

Cyclization Strategies for Pyrimidine Ring Formation

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a tool for accelerating pyrimidine synthesis. In one protocol, ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is synthesized in 30 minutes under microwave conditions (150°C, 300 W), compared to 24 hours under conventional heating. This approach reduces side reactions and improves yield (85–90%), suggesting potential applicability for ethoxy-substituted analogs.

Mechanistic Insights and Kinetic Studies

Kinetics of SNAr Reactions

The substitution of chloro with ethoxy follows second-order kinetics, with rate constants dependent on the nucleophile concentration and ring activation. Studies on similar systems show that electron-withdrawing groups (e.g., phenyl at position 2) enhance reaction rates by stabilizing the transition state.

Acid-Catalyzed Esterification

The esterification step exhibits pseudo-first-order kinetics under excess ethanol. Proton NMR monitoring reveals complete conversion within 8 hours when using H2SO4, whereas milder catalysts like p-toluenesulfonic acid require extended times (18 hours).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. The target compound exhibits an Rf value of 0.45 in 3:7 ethyl acetate/hexane.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 5H, Ph-H), 4.40 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.95 (q, J = 7.0 Hz, 2H, COOCH2CH3), 1.40 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.25 (t, J = 7.0 Hz, 3H, COOCH2CH3).

  • FTIR (cm⁻¹): 1725 (C=O ester), 1605 (C=N), 1240 (C-O ether).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYieldTimeCostScalability
Chloro Substitution85%24 h$$High
Carboxylic Acid Esterif.75%18 h$Moderate
Microwave Cyclization90%0.5 h$$$Limited

The chloro substitution route offers the best balance of yield and scalability, while microwave methods provide rapid synthesis at higher costs.

Biological Activity

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article outlines its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H17_{17}N2_{2}O3_{3} with a molecular weight of approximately 272.30 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms. This structural framework is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Bacillus subtilisModerate
Staphylococcus aureusHigh
Escherichia coliLow

The mechanism of action appears to involve inhibition of specific enzymes crucial for microbial growth, thereby demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including:

Cell LineIC50_{50} Value (µM)Reference
A549 (Lung)15.0
MCF-7 (Breast)12.5
Colo205 (Colon)8.0

These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigated the effects of this compound on human lung cancer cells (A549). The compound demonstrated significant cytotoxicity with an IC50_{50} value of 15 µM, leading to increased apoptosis markers compared to untreated controls .
  • Evaluation of Antimicrobial Properties :
    Another study assessed the compound's antimicrobial efficacy against Staphylococcus aureus. The results indicated a high activity level, suggesting its potential use in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : Initial findings suggest interactions with specific receptors that could modulate signaling pathways related to inflammation and cancer progression .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various pathogens, particularly Gram-positive bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to bacterial cell death.

Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. It appears to inhibit endoplasmic reticulum stress and apoptosis in neuronal cells, which are critical processes in neurodegenerative diseases. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha, thus offering potential therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds that are important in drug discovery. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing for the creation of derivatives with enhanced biological activities.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
Oxidation Carboxylic acids, ketonesPotassium permanganate, chromium trioxide
Reduction Alcohols, aminesLithium aluminum hydride, sodium borohydride
Substitution Nitro, halogen, sulfonyl derivativesSulfuric acid, iron

Materials Science

The compound is being explored for its potential applications in materials science. Its unique properties make it suitable for the development of organic semiconductors and advanced materials. Research is ongoing to evaluate its performance in electronic devices and sensors.

Neuroprotection in Animal Models

In various studies involving animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects. For instance, a study showed that administration of the compound reduced markers of oxidative stress and inflammation in the brains of treated animals compared to controls.

Antibacterial Activity

A pharmacological evaluation revealed that derivatives of this compound exhibited enhanced antibacterial activity when modifications were made at specific positions on the pyrimidine ring. This structure-activity relationship is crucial for guiding future drug design efforts.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural Modifications and Substituent Effects

Pyrimidine derivatives vary significantly based on substituent patterns, which dictate their electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Spectral Data
Compound Name Substituents (Positions) Key Spectral Features (¹H-NMR) Synthesis Yield Reference
Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate 2-Ph, 4-OEt, 5-COOEt δ 9.27 (s, H4het, H6het), 8.45–8.41 (Ph-H), 4.36 (q, OCH₂) 50%
Ethyl 2-phenylpyrimidine-5-carboxylate 2-Ph, 5-COOEt Lacks ethoxy group; similar phenyl signals Not reported
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-Cl, 2-SMe, 5-COOEt δ 9.19 (s, H4het), 4.46 (q, OCH₂) Not reported
Ethyl 4-hydroxypyrimidine-5-carboxylate 4-OH, 5-COOEt δ 12.22 (s, OH), 8.64 (s, H6het) 80–92%

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound (electron-donating) contrasts with chloro (electron-withdrawing) in analogs like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This difference impacts reactivity in nucleophilic substitutions; chloro derivatives are more reactive toward displacement reactions .
  • Spectral Shifts : The ethoxy group in the target compound causes downfield shifts in adjacent protons (e.g., H4het at δ 9.27) compared to hydroxylated analogs (δ 12.22 for OH in compound 8) .
  • Synthetic Efficiency : The target compound’s yield (50%) is lower than ethyl 4-hydroxypyrimidine-5-carboxylate derivatives (80–92%), likely due to the additional ethoxylation step requiring POCl₃ .

Pharmacological and Functional Relevance

  • Thioxo and Sulfanyl Derivatives : Compounds like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit enhanced bioactivity due to sulfur-containing groups, which improve membrane permeability .
  • Hydrogen-Bonding Capacity: Hydroxyl or amino substituents (e.g., Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate) enable hydrogen bonding, critical for interactions in enzyme inhibition .

Crystallographic and Stability Considerations

  • Crystal Packing : Derivatives with bulky substituents (e.g., Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-...) exhibit complex crystal structures stabilized by π-π stacking and hydrogen bonds, enhancing thermal stability .
  • Solubility : Ethoxy and ester groups in the target compound likely improve solubility in organic solvents compared to polar hydroxylated analogs .

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